molecular formula C17H17N5O B5305936 N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide

N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide

Numéro de catalogue B5305936
Poids moléculaire: 307.35 g/mol
Clé InChI: AIAFNWVXTWIXRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide, also known as MP-10, is a potent and selective inhibitor of the protein kinase C (PKC) enzyme. PKC is a family of serine/threonine kinases that play a crucial role in intracellular signaling pathways and cellular processes such as cell growth, differentiation, and survival. MP-10 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Mécanisme D'action

N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide selectively binds to the ATP-binding site of PKC and inhibits its activity by preventing the transfer of phosphate groups from ATP to target proteins. This leads to the inhibition of downstream signaling pathways and cellular processes that are regulated by PKC. This compound has been shown to be more potent and selective than other PKC inhibitors, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection against oxidative stress. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting PKC-mediated signaling pathways. In immune cells, this compound reduces the production of inflammatory cytokines by inhibiting PKC-mediated activation. In cardiovascular cells, this compound reduces oxidative stress and protects against ischemia/reperfusion injury by inhibiting PKC activity.

Avantages Et Limitations Des Expériences En Laboratoire

N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to induce apoptosis in cancer cells, and its cardioprotective effects. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experiments, and its potential off-target effects, which can affect the interpretation of experimental results.

Orientations Futures

There are several future directions for the research on N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide, including the development of more potent and selective PKC inhibitors, the investigation of the role of PKC in other diseases such as neurodegenerative disorders and diabetes, and the exploration of the potential synergistic effects of this compound with other anticancer agents or anti-inflammatory drugs. Additionally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, leading to better therapeutic outcomes.

Méthodes De Synthèse

The synthesis of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide involves the reaction of 5-methyl-1-(3-methylbenzyl)-1H-pyrazole-3-carboxylic acid with 2-pyrazinecarboxylic acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain this compound in high yield and purity.

Applications De Recherche Scientifique

N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer, PKC is overexpressed and hyperactivated, leading to uncontrolled cell proliferation and survival. This compound inhibits PKC activity and induces apoptosis in cancer cells, making it a promising anticancer agent. In inflammation, PKC is involved in the activation of immune cells and the production of inflammatory cytokines. This compound reduces inflammation by inhibiting PKC-mediated signaling pathways. In cardiovascular disorders, PKC is involved in the regulation of vascular tone and cardiac function. This compound has been shown to have cardioprotective effects by inhibiting PKC activity and reducing oxidative stress.

Propriétés

IUPAC Name

N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-4-3-5-14(8-12)11-22-13(2)9-16(21-22)20-17(23)15-10-18-6-7-19-15/h3-10H,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAFNWVXTWIXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.